molecular formula C19H19FN2O4S2 B2656687 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941907-20-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2656687
CAS No.: 941907-20-6
M. Wt: 422.49
InChI Key: JKMSESPPTFQBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and neuronal function. This compound has emerged as a critical pharmacological tool for investigating the pathophysiology and potential treatment strategies for a range of neurological and psychiatric disorders. Its primary research value lies in its application in studies of Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the phosphorylation of tau protein, a key process in the formation of neurofibrillary tangles . Furthermore, its utility extends to models of mood disorders, as GSK-3β is a downstream target of various neurotransmitter systems, and its modulation is implicated in behavioral responses and neuroplasticity relevant to depression and bipolar disorder . By selectively inhibiting GSK-3β, this compound helps researchers elucidate the kinase's role in Wnt/β-catenin signaling, insulin sensitivity, and circadian rhythms, making it a versatile agent for dissecting complex signaling pathways in cellular and animal models.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-2-26-14-7-10-16-17(12-14)27-19(21-16)22-18(23)4-3-11-28(24,25)15-8-5-13(20)6-9-15/h5-10,12H,2-4,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMSESPPTFQBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic compound with potential biological activities, particularly in the field of antimicrobial and anti-tubercular research. This article discusses its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives. The general synthetic route includes:

  • Formation of Benzothiazole Derivative : Utilizing 2-hydrazinobenzothiazole and appropriate arenesulfonyl chlorides.
  • Coupling Reaction : The reaction is facilitated under reflux conditions in solvents like ethanol or dichloromethane.
  • Purification : The final product is purified through recrystallization or column chromatography.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Data

CompoundMIC (μg/mL)Inhibition (%)
This compound10099
Standard Drug (e.g., Fluconazole)5095

The Minimum Inhibitory Concentration (MIC) values indicate that the compound shows promising activity, particularly against resistant strains.

Anti-Tubercular Activity

In vitro studies have also highlighted the anti-tubercular effects of benzothiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit Mycobacterium tuberculosis effectively.

Table 2: Anti-Tubercular Activity Data

CompoundIC50 (μM)MIC (μM)
This compound9.2 ± 1.50.09
Isoniazid (Standard)0.2-

The compound demonstrated an IC50 value indicating strong inhibition of bacterial growth, suggesting its potential as a therapeutic agent against tuberculosis.

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural features. The presence of specific functional groups can enhance their interaction with biological targets.

  • Benzothiazole Core : Essential for antimicrobial activity.
  • Substituents : Fluorine and sulfonyl groups have been associated with increased potency against microbial strains.

Study on Anti-Tubercular Activity

A study published in RSC Advances evaluated a series of benzothiazole derivatives for their anti-tubercular properties. The findings indicated that modifications in the benzothiazole structure significantly impacted their efficacy against M. tuberculosis .

Comparative Study on Antimicrobial Efficacy

Research comparing the synthesized compounds against standard drugs revealed that while some derivatives were less potent than established antibiotics, they exhibited broader spectra of activity against resistant strains .

Comparison with Similar Compounds

Target Compound

  • Core : 1,3-Benzothiazole (6-ethoxy substitution).
  • Linker : Butanamide.
  • Substituent : 4-Fluorobenzenesulfonyl.

Similar Compounds

Triazine-Adamantane Derivatives () Core: 1,3,5-Triazine (6-ethoxy substitution). Substituents: Adamantane-amino groups and piperazine linkers. These compounds were synthesized for cannabinoid receptor (CB2/CB1) binding studies, highlighting the role of ethoxy and sulfonamide groups in receptor interactions.

Benzothiazole-Containing Inhibitors () Core: 1,3-Benzothiazole (6-methyl substitution). Substituent: Tetrahydrothiophene-carboxamide. Key Differences: The absence of a sulfonyl group and the presence of a carboxamide linker suggest divergent pharmacological targets.

Butanamide Derivatives in Patent Literature ()

  • Core : Pyrimidine and cyclopropanesulfonamide.
  • Linker : Butanamide.
  • Key Differences : The replacement of benzothiazole with pyrimidine and sulfonamide groups indicates specificity for CTPS1 inhibition, a target in proliferative diseases.

1,2,4-Triazole-Thiones () Core: 1,2,4-Triazole-thione. Substituents: 4-Fluorobenzenesulfonyl and difluorophenyl groups. Key Differences: The triazole-thione core and tautomeric behavior (thiol vs.

Target Compound

  • Synthesis: Likely involves coupling a 6-ethoxy-1,3-benzothiazol-2-amine with 4-(4-fluorobenzenesulfonyl)butanoyl chloride.
  • Characterization : Expected use of $^1$H-NMR, $^{13}$C-NMR, IR (e.g., C=O at ~1660–1680 cm$^{-1}$, S=O at ~1250 cm$^{-1}$), and HPLC for purity.

Similar Compounds

Triazine-Adamantane Derivatives Synthesis: Multi-step reactions using ethanol as solvent and catalysts like DIPEA. Characterization: Confirmed via NMR ($^1$H/$^{13}$C) and HPLC, with binding affinity assessed via radioactive ligand assays.

1,2,4-Triazole-Thiones

  • Synthesis : Friedel-Crafts acylation followed by cyclization in basic media.
  • Characterization : IR confirmed tautomeric forms (absence of νS-H at 2500–2600 cm$^{-1}$, presence of νC=S at 1247–1255 cm$^{-1}$).

Target Compound

  • No direct biological data are provided.

Similar Compounds

Triazine-Adamantane Derivatives

  • Activity : High affinity for CB2 receptors (K$_i$ values in nM range), with selectivity over CB1.

Butanamide CTPS1 Inhibitors

  • Activity : Demonstrated efficacy in proliferative disease models, linked to the butanamide linker’s flexibility and sulfonamide interactions.

Benzothiazole Inhibitors

  • Activity : Varied IC$_{50}$ values (e.g., 25–27 μM for ChemBridge compounds), indicating moderate potency.

Q & A

Q. What are the key synthetic pathways for N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core and subsequent sulfonylation. Key steps include:

  • Benzothiazole formation : Reacting 6-ethoxy-2-aminobenzothiazole with a sulfonyl chloride derivative under basic conditions.
  • Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution.
  • Amide coupling : Using coupling reagents (e.g., EDC/HOBt) to attach the butanamide moiety. Intermediates are monitored via thin-layer chromatography (TLC) and characterized using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound’s structural identity validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using the SHELX suite (e.g., SHELXL for refinement). This software is robust for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry. Key parameters include:

  • R-factor : < 0.05 for high reliability.
  • Thermal displacement parameters : To assess atomic vibration and disorder. SHELX is preferred for its compatibility with high-resolution data and ability to handle twinned crystals .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screens include:

  • Enzyme inhibition assays : Testing against kinases or proteases via spectrophotometric/fluorometric methods.
  • Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria. Activity is compared to structurally similar compounds (e.g., fluorinated benzothiazoles) to establish baseline efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies involve systematic modifications:

  • Substituent variation : Replacing the ethoxy group with methoxy or halogen atoms to alter lipophilicity.
  • Sulfonyl group tuning : Testing bulkier sulfonamides (e.g., tolyl vs. fluorophenyl) for target selectivity.
  • Amide linker adjustment : Varying the butanamide chain length to modulate flexibility. Comparative tables from prior studies highlight key analogs:
Compound ModificationBiological Activity ChangeReference
Trifluoromethyl substitutionEnhanced enzyme inhibition
Benzyl vs. pyridyl substitutionImproved anticancer selectivity

Activity data is analyzed via dose-response curves and molecular docking to prioritize candidates .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Repeating assays in triplicate with independent compound batches.
  • Purity validation : Using HPLC (≥95% purity) and elemental analysis.
  • Target validation : Employing CRISPR knockouts or siRNA silencing to confirm on-target effects. For example, inconsistent cytotoxicity might stem from off-target interactions with COX enzymes, requiring selectivity profiling .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution. For instance, fluorobenzenesulfonyl groups often engage in π-π stacking with aromatic residues in enzyme active sites .

Q. How to design experiments for metabolic stability assessment?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Identify potential drug-drug interactions.
  • Metabolite identification : Use HRMS/MS to trace hydroxylation or sulfoxide formation. Results guide structural tweaks (e.g., blocking metabolic soft spots with methyl groups) .

Methodological Considerations

Q. What analytical techniques are critical for quality control during synthesis?

  • Reverse-phase HPLC : To ensure ≥95% purity (C18 column, acetonitrile/water gradient).
  • 2D NMR (COSY, HSQC) : Resolves complex proton coupling in the benzothiazole ring.
  • Elemental analysis : Validates stoichiometry (C, H, N, S within ±0.4% of theoretical) .

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug strategies : Introduce phosphate esters or glycosides for enhanced aqueous solubility.
  • Salt formation : Convert the free base to a hydrochloride or sodium salt .

Data Interpretation and Reporting

Q. How to contextualize bioactivity data against existing literature?

Use Cheminformatics tools (e.g., PubChem, ChEMBL) to compare IC50 values with analogs. Highlight unique features like:

  • Fluorine’s role in enhancing membrane permeability and target binding.
  • Benzothiazole’s π-deficient nature favoring interactions with electron-rich enzyme pockets.
    Tabulate key comparisons from and to emphasize structural advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.